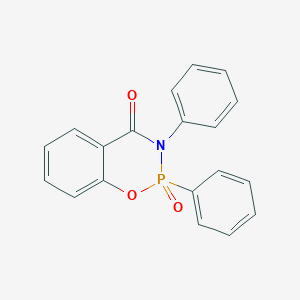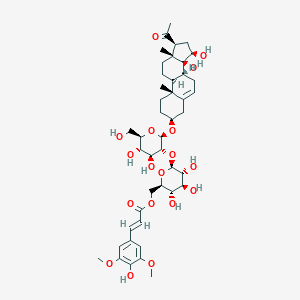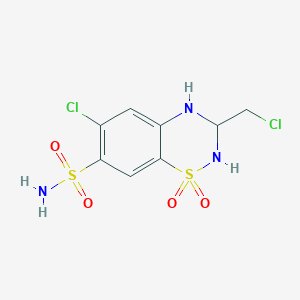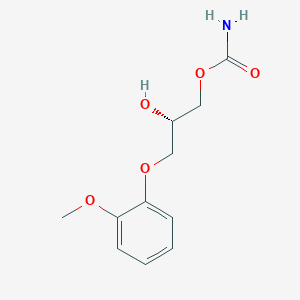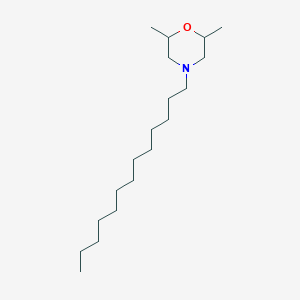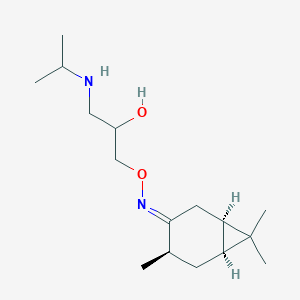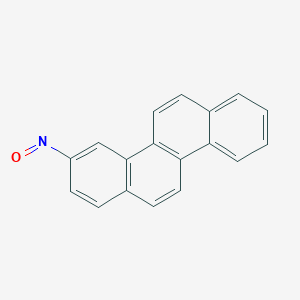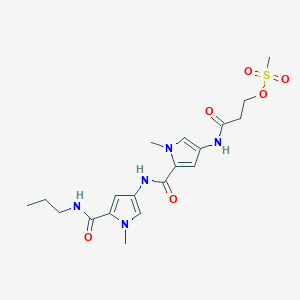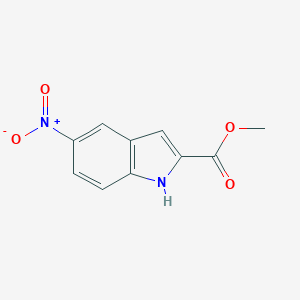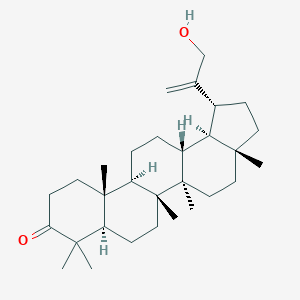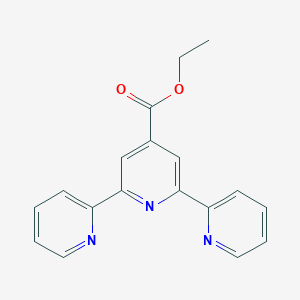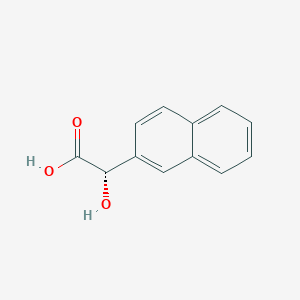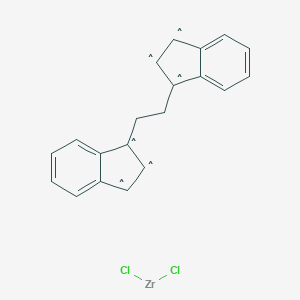![molecular formula C30H28N2O7 B114903 6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one CAS No. 154185-86-1](/img/structure/B114903.png)
6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one, also known as CDM-86, is a synthetic compound that has gained attention due to its potential applications in scientific research. It belongs to the class of chromenone derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one is not fully understood, but it is believed to be mediated through multiple pathways. It has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway. In neurodegenerative diseases, 6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one reduces oxidative stress and inflammation by activating the Nrf2 pathway.
生化学的および生理学的効果
6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. In neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation, leading to neuroprotection.
実験室実験の利点と制限
The advantages of using 6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one in lab experiments include its high purity, stability, and reproducibility. It has also been shown to exhibit potent biological activity at low concentrations. However, the limitations of using 6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one include its limited solubility in aqueous solutions and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one. One direction is to explore its potential applications in other diseases, such as cardiovascular diseases and diabetes. Another direction is to investigate its mechanism of action in more detail to identify potential targets for drug development. Additionally, the development of more efficient synthesis methods and analogs of 6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one could lead to the discovery of more potent and selective compounds.
合成法
The synthesis of 6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one involves a multi-step process that starts with the condensation of 2-acetyl-3-(3,4-dimethoxyphenyl) pyrazoline with 3,4-dimethoxybenzaldehyde. This is followed by cyclization using concentrated sulfuric acid to obtain the chromenone derivative. The final product is purified using column chromatography. The synthesis method has been optimized to yield high purity and yield of 6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one.
科学的研究の応用
6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one has been studied for its potential applications in various scientific fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, it has been shown to exhibit anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In inflammation, 6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative diseases, 6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
特性
CAS番号 |
154185-86-1 |
|---|---|
製品名 |
6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one |
分子式 |
C30H28N2O7 |
分子量 |
528.6 g/mol |
IUPAC名 |
6-[2-acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C30H28N2O7/c1-17(33)32-23(19-7-10-26(35-2)29(13-19)37-4)15-22(31-32)18-6-9-25-21(12-18)24(34)16-28(39-25)20-8-11-27(36-3)30(14-20)38-5/h6-14,16,23H,15H2,1-5H3 |
InChIキー |
VCKIPITYQNKBOD-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OC(=CC3=O)C4=CC(=C(C=C4)OC)OC)C5=CC(=C(C=C5)OC)OC |
正規SMILES |
CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OC(=CC3=O)C4=CC(=C(C=C4)OC)OC)C5=CC(=C(C=C5)OC)OC |
同義語 |
6-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydropyrazol-3-yl]-2-(3,4-di methoxyphenyl)chromen-4-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



